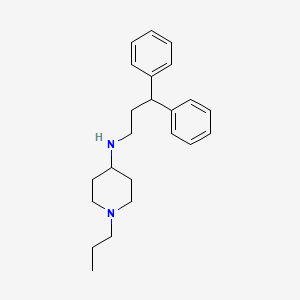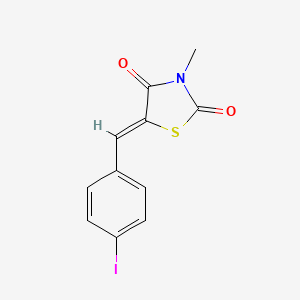
N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea, also known as MDU-13, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various experiments.
Mécanisme D'action
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea is not fully understood, but it is believed to act on various molecular targets in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. It has been shown to increase the levels of certain neurotransmitters in the brain, leading to its neuroprotective effects. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been shown to have low toxicity and does not affect normal cells significantly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea is its potential use in various scientific research areas. It has shown promising results in various experiments and can potentially be used as a lead compound for the development of new drugs. This compound also has low toxicity and does not affect normal cells significantly. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea. One of the potential future directions is the development of new derivatives of this compound with improved solubility and bioavailability. Another future direction is the study of the mechanism of action of this compound in more detail to identify its molecular targets and pathways. This compound can also be studied for its potential use in the treatment of other diseases such as epilepsy and multiple sclerosis. Overall, the study of this compound has shown promising results and has the potential to contribute to the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea involves the reaction of 2-methylphenyl isocyanate with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent. The resulting product is then treated with a reducing agent to obtain the final compound. The purity and yield of the compound can be improved by using different solvents and purification techniques.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea has been studied for its potential use in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential use in drug discovery as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-2-3-5-12(10)17-15(18)16-11-6-7-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNANLRALLYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4997138.png)
![N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4997141.png)

![1-(9H-fluoren-2-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B4997163.png)
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)
![5'-bromo-5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4997203.png)
![4-[(1-benzyl-4-piperidinyl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4997223.png)
![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4997225.png)
![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B4997238.png)
